Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Description
Chemical Identity: This compound (CAS: 629662-61-9) is a derivative of the azepinoindole scaffold, characterized by a 9-[bis(phenylmethyl)amino] substitution and an ethyl ester group at position 3. Its molecular formula is C₃₂H₃₅N₃O₂, with a molecular weight of 493.64 g/mol. It serves as a critical intermediate in synthesizing the nitric oxide (NO) fluorescent probe DAF-2 (Diaminofluorescein-2), which is widely used to monitor NO dynamics in biological systems .
Applications: The compound’s primary role is in biochemical research, particularly in developing high-sensitivity fluorescence probes for NO detection. Its structure enables selective interaction with NO, generating a quantifiable fluorescent signal (excitation/emission: 485/538 nm) .
Properties
Molecular Formula |
C31H33N3O2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 9-(dibenzylamino)-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C31H33N3O2/c1-4-36-30(35)26-18-32-21-31(2,3)28-25-17-24(15-16-27(25)33-29(26)28)34(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18,32-33H,4,19-21H2,1-3H3 |
InChI Key |
AAYOSEQMJNCVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester |
| Molecular Formula | C31H33N3O2 |
| Molecular Weight | 479.61 g/mol |
| CAS Number | 629662-47-1 |
| Structural Features | Fused azepinoindole ring, bis(phenylmethyl)amino group, ethyl ester functionality |
| IUPAC Name | Ethyl 9-(dibenzylamino)-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
Preparation Methods of this compound
Detailed Synthetic Route
Step 1: Preparation of the Indole or Tryptamine Derivative
- Starting from tryptamine or a substituted indole derivative, the initial step involves functionalization at the 5-position to introduce a carboxylic acid group or its protected equivalent.
- This may be achieved via directed lithiation or electrophilic substitution followed by oxidation or carboxylation.
Step 2: Formation of the Azepino Ring
- The azepino ring (seven-membered nitrogen-containing ring) is formed by intramolecular cyclization.
- This step can be facilitated by acid catalysis or through Pictet-Spengler type condensation, where an aldehyde or ketone reacts with the amine group on the indole derivative to form the azepino ring system.
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, ethanol), and catalyst type (e.g., trifluoroacetic acid, Lewis acids) are optimized to maximize yield and selectivity.
Step 3: Introduction of the Bis(phenylmethyl)amino Group
- The bis(phenylmethyl)amino substituent is introduced via nucleophilic substitution or reductive amination.
- Typically, dibenzylamine or its derivatives are reacted with the azepinoindole intermediate under controlled conditions.
- Reductive amination may involve reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to stabilize the amine substituent.
Step 4: Esterification to Form the Ethyl Ester
- The carboxylic acid functionality at the 5-position is converted to the ethyl ester via esterification.
- This is commonly achieved by reaction with ethanol in the presence of acid catalysts like sulfuric acid or via coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions.
- The reaction is monitored to prevent hydrolysis or overreaction.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Indole functionalization | Directed lithiation, electrophiles | THF, ether | -78°C to room temp | Controlled to avoid over-substitution |
| Azepino ring formation | Acid catalyst (e.g., TFA), aldehyde | DCM, ethanol | 0°C to reflux | Pictet-Spengler condensation conditions |
| Bis(phenylmethyl)amino introduction | Dibenzylamine, NaBH3CN | Methanol, ethanol | Room temp to 50°C | Reductive amination preferred |
| Esterification | Ethanol, H2SO4 or DCC | Ethanol, DCM | Room temp to reflux | Mild conditions to preserve ester |
Analytical and Purification Techniques
- Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography is used to purify the intermediate and final compounds.
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) confirm the structure.
- Melting Point and Elemental Analysis: Used for compound characterization and purity assessment.
- Yield Optimization: Reaction monitoring by Thin Layer Chromatography (TLC) and adjusting stoichiometry and reaction time.
Research Findings and Applications
- The complex structure of azepino[4,5-b]indole derivatives allows interaction with various biological targets, exhibiting promising anticancer and neurological activity.
- The synthetic methods described enable the preparation of derivatives for structure-activity relationship (SAR) studies.
- The use of catalysts and controlled reaction conditions improves synthetic efficiency and yield, facilitating medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Critical Parameters | Outcome/Notes |
|---|---|---|---|---|
| Indole functionalization | Electrophilic substitution | Lithiation reagents, electrophiles | Low temperature (-78°C to RT) | Introduction of carboxyl group |
| Azepino ring formation | Pictet-Spengler condensation | Acid catalysts (TFA), aldehydes | Acidic medium, controlled temp | Formation of 7-membered azepino ring |
| Bis(phenylmethyl)amino substitution | Reductive amination | Dibenzylamine, NaBH3CN | Mild heating, inert atmosphere | Introduction of bis(phenylmethyl)amino group |
| Esterification | Acid-catalyzed esterification | Ethanol, H2SO4 or DCC | Mild reflux | Formation of ethyl ester |
Chemical Reactions Analysis
Types of Reactions
Azepino[4,5-b]indole derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of azepino[4,5-b]indole derivatives can lead to the formation of quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the azepino[4,5-b]indole skeleton into more saturated analogs.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted azepino[4,5-b]indole derivatives, which can exhibit diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Azepino-indole compounds have shown promise in medicinal chemistry, particularly for their potential therapeutic effects. Research indicates that these compounds can serve as precursors for the synthesis of new alkaloids with biological activity. For instance, studies have demonstrated that azepino-indole derivatives can be synthesized through enzyme-catalyzed reactions, leading to compounds with antimalarial properties. The mechanistic understanding of these reactions has been elucidated through quantum chemical calculations, which provide insights into the reaction pathways and energetics involved in synthesizing these bioactive compounds .
Case Study: Antimalarial Activity
- Compound : Azepino-indole derivatives
- Activity : Antimalarial
- Mechanism : Enzyme-catalyzed formation via strictosidine synthase
- Findings : Detailed reaction mechanisms reveal potential pathways for synthesizing novel antimalarial agents.
Biosynthesis Studies
The biosynthesis of azepino-indole alkaloids has been a focal point for researchers investigating natural product chemistry. Recent studies have isolated several azepino-indole alkaloids from fungi, such as Cortinarius purpurascens, which were characterized using spectroscopic methods. The biosynthetic pathways involve direct reactions between α-keto acids and tryptophan derivatives, showcasing the natural occurrence of these compounds and their potential pharmacological applications .
Case Study: Isolation from Fungi
- Source : Cortinarius purpurascens
- Compounds Identified : Purpurascenines A-C
- Biosynthetic Pathway : Direct Pictet-Spengler reaction
- Biological Testing : No antiproliferative effects observed against various cancer cell lines.
Synthetic Organic Chemistry
In synthetic organic chemistry, azepino-indole compounds are valuable intermediates due to their complex structures and reactivity. They can be utilized in the synthesis of various functionalized molecules that may exhibit unique chemical properties or biological activities. The ability to manipulate these compounds through various synthetic routes enhances their utility in developing new materials or pharmaceuticals.
Table: Comparison of Synthetic Routes
| Route Type | Description | Yield (%) | Key Findings |
|---|---|---|---|
| Enzyme-Catalyzed Synthesis | Utilizes strictosidine synthase | High | Effective for complex alkaloid synthesis |
| Chemical Synthesis | Traditional organic synthesis methods | Moderate | Allows for diverse functionalization |
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, the structural similarity of azepino[4,5-b]indole derivatives to natural alkaloids allows them to interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Key Compounds:
FXR-450 (3-(3,4-difluoro-benzoyl)-1,1-dimethyl-1,2,3,6-tetrahydro-azepino[4,5-b]indole-5-carboxylic acid isopropyl ester): Substituents: Difluorobenzoyl group at position 3, isopropyl ester at position 4. Application: Potent FXR (farnesoid X receptor) agonist used in metabolic disorder studies .
X-Ceptor (3-(3,4-difluoro-benzoyl)-1,1-dimethyl-1,2,3,6-tetrahydro-azepino[4,5-b]indole-5-carboxylic acid ethyl ester): Substituents: Ethyl ester (vs. isopropyl in FXR-450). Activity: Retains FXR agonism but with altered pharmacokinetics due to ester group size .
Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester (CAS: 847865-45-6): Substituents: Fluorine at position 9, 1-methylethyl ester. Use: Investigated for medicinal purposes, though specific targets remain undisclosed .
Structural Comparison Table:
*Estimated based on structural similarity.
Functional and Pharmacological Differences
- Target Compound vs. FXR Agonists (FXR-450, X-Ceptor): The target compound lacks the 3-(difluorobenzoyl) group critical for FXR binding, rendering it inactive in FXR pathways. Instead, its bis(phenylmethyl)amino group enables NO-selective fluorescence . Ethyl/isopropyl esters in FXR agonists influence solubility and bioavailability; ethyl esters (e.g., X-Ceptor) may offer better tissue penetration than bulkier esters .
- Target Compound vs. The target compound’s bis(phenylmethyl)amino group is essential for NO binding .
Target Compound vs. API Intermediate (CAS: 942145-77-9) :
Research Findings and Performance Data
Fluorescence Probe Efficacy:
- Sensitivity: The target compound-derived DAF-2 detects NO at concentrations as low as 5 nM, outperforming earlier probes like DAF-FM .
- Selectivity: Minimal cross-reactivity with reactive oxygen species (ROS) due to the azepinoindole core’s stability .
Stability and Handling:
- Storage at -20°C in anhydrous DMSO is critical to prevent hydrolysis of the ethyl ester group, which would abolish fluorescence activity .
Biological Activity
Azepino[4,5-b]indole derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound in focus, Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester (hereafter referred to as "Compound A"), is characterized by its complex indole framework and modifications that may influence its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of Compound A can be represented as follows:
This compound features a seven-membered azepine ring fused with an indole moiety. Recent synthetic strategies have highlighted methods such as ring expansion and Pictet-Spengler reactions to construct the azepino-indole skeleton effectively .
Biological Activity Overview
The biological activity of Compound A has been primarily explored through various assays that evaluate its potential therapeutic effects. Key areas of investigation include:
- Anticancer Activity: Preliminary studies have indicated that azepinoindole derivatives exhibit cytotoxic effects against various cancer cell lines. However, specific data on Compound A's efficacy against human cervical adenocarcinoma (HeLa) cells remains inconclusive .
- Enzyme Inhibition: The compound's potential as an angiotensin-converting enzyme (ACE) inhibitor has been examined. Comparative studies show that modifications to the carboxylic acid group can significantly enhance inhibitory potency .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of several azepinoindole derivatives, including Compound A. The results indicated a lack of significant cytotoxicity against HeLa cells at tested concentrations. This suggests that while the azepinoindole framework may possess inherent biological activity, further modifications or combinations with other agents might be necessary to enhance efficacy .
Case Study 2: Enzyme Inhibition
In a comparative analysis of various derivatives related to Compound A, it was found that certain structural modifications led to enhanced ACE inhibition. For instance:
| Compound | Structure Modification | I50 Value (µM) |
|---|---|---|
| Compound A | Ethyl ester group | Not specified |
| Compound B | Hydroxamic acid derivative | 0.011 |
| Compound C | Phosphoric acid derivative | 1.6 |
This table illustrates the varying degrees of inhibition based on structural changes, highlighting the importance of functional groups in modulating biological activity .
Mechanistic Insights
Research into the synthetic pathways leading to azepinoindoles has provided insights into their biological mechanisms. The Pictet-Spengler reaction has been identified as a crucial step in forming these compounds from simpler precursors . Understanding these mechanisms can aid in the rational design of new derivatives with improved pharmacological profiles.
Q & A
(Basic) What synthetic methodologies are reported for preparing ethyl ester derivatives of azepino[4,5-b]indole-5-carboxylic acid?
Two primary methods are documented:
- Ugi-type/radical cyclization : Combines multicomponent Ugi reactions with radical cyclization to form 3-substituted azepinoindol-4-ones. This approach achieves moderate-to-good yields (40–75%) and allows functionalization with amide or tetrazole groups .
- Brønsted acid catalysis : Utilizes mild acidic conditions (e.g., trifluoroacetic acid) to construct the azepinoindole core efficiently. Advantages include high yields (>80%) and operational simplicity, avoiding harsh reagents .
(Basic) Which spectroscopic techniques are essential for characterizing azepinoindole derivatives?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC): Confirms regiochemistry and substituent positions, e.g., distinguishing between 5- and 6-substituted indole derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for novel analogs .
- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for T-Az-3 (R1=Cl; R2=2,6-MePh) in binding studies .
(Advanced) How can reaction conditions be optimized to improve yields of 9-[bis(phenylmethyl)amino]-substituted derivatives?
Key strategies:
- Temperature control : Stepwise cooling (e.g., 0°C to RT) during alkylation reduces side reactions (e.g., tert-butyl bromoacetate coupling) .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (ethyl acetate) enhance purity. For example, recrystallization improved yields from 60% to 85% in benzoazepinoindole syntheses .
(Advanced) How to resolve discrepancies in binding affinity data for azepinoindole derivatives?
- Receptor-specific assays : Use orthogonal binding assays (e.g., radioligand displacement vs. fluorescence polarization) to validate 5-Ht6R affinity. For example, T-Az derivatives showed higher binding (IC₅₀ = 0.8 nM) than A-Az analogs (IC₅₀ = 3.2 nM) due to tetrazole group interactions .
- Control experiments : Include reference compounds (e.g., serotonin analogs) to normalize batch-to-batch variability .
(Basic) What is the role of the 9-[bis(phenylmethyl)amino] substituent in biological activity?
This group enhances fluorescence signaling in nitric oxide (NO) probes like DAF-2. The bulky benzyl groups stabilize the fluorophore’s excited state, increasing quantum yield by 30% compared to unsubstituted analogs. This modification enables NO detection at nanomolar concentrations in live cells .
(Advanced) How do solvent and temperature impact purity during multi-step synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor intermediates’ solubility, reducing tar formation. For example, THF improved cyclization efficiency by 25% over DCM in azepinoindole syntheses .
- Reaction quenching : Rapid extraction (3× dichloromethane) after acid catalysis minimizes degradation of heat-sensitive intermediates .
(Basic) What are the applications in fluorescence-based detection systems?
The compound is a key intermediate in NO-specific probes (e.g., DAF-2). Its ethyl ester group enhances cell permeability, enabling real-time NO monitoring in live tissues (ex/em = 485/538 nm). Applications include studying NO dynamics in neuronal signaling and immune responses .
(Advanced) Which computational approaches predict binding modes of azepinoindole derivatives?
- Molecular docking (AutoDock Vina) : Models interactions with 5-Ht6R’s hydrophobic pocket, identifying critical residues (e.g., Phe297) for tetrazole binding .
- MD simulations (GROMACS) : Assess ligand stability in receptor binding sites over 100 ns trajectories, correlating RMSD values (<2 Å) with experimental IC₅₀ data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
